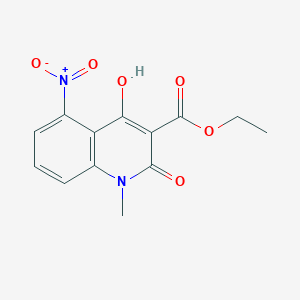

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester

Cat. No. B8510435

M. Wt: 292.24 g/mol

InChI Key: QELGMVMFXFOCOD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06605616B1

Procedure details

A mixture of 2-methyl-3-nitroaniline (54.8 g, 0.36 mol) and ethyl chloroformate (100 ml, 1 mol) in 1,4-dioxane (500 ml) was heated at 65° C. for 24 hours. The clear solution was evaporated to dryness to give white crystals in quantitative yield. The crystals were dissolved in pyridine (250 ml) and water (250 ml) and warmed to 80° C. Potassium permanganate (142 g, 0.9 mol) was added portionwise during 4 hours, maintaining the temperature at 80-95° C. After another 1 hour, the black mixture was filtered through celite and the manganese dioxide cake was carefully washed with hot water (800 ml). The collected yellowish mother-liquor was treated with conc. hydrochloric acid to adjust the pH to 3-4 and then extracted with dichloromethane. The organic solvent was removed and the residue was worked up with aq. sodium bicarbonate (100 ml), unsolved material was filtered off, and the solution was acidified to give pure orange colored crystals. This benzoic acid (10 g, 0.04 mol) was dissolved in 1,4-dioxane (40 ml) and thionyl chloride (7.2 g. 0.06 mol) was added. The mixture was warmed at 50° C. during night, cooled, and the formed 5-nitro-isatoic anhydride was collected by filtration and dried. The anhydride (6.4 g, 0.031 mol) was dissolved in N,N-dimethylacetanide (30 ml) and sodium hydride (75%) (2.6 g, 0.08 mol) was added portionwise. Then, methyl iodide (5.3 g, 0.037 mol) was added and the mixture stirred for 30 minutes. Diethyl malonate (8.9 g, 0.056 mol) was added and the mixture warmed to 100° C. and stirred at this temperature for 6 hours. After cooling, water (120 ml) was added and the pH adjusted to 3-4. On standing a crystalline precipitate was formed which was filtered off, washed with water, and dried to give the title compound as beige crystals (7.1 g).

[Compound]

Name

anhydride

Quantity

6.4 g

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14].[Mn]([O-])(=O)(=O)=O.[K+].[C:24](O)(=O)C1C=CC=CC=1.S(Cl)(Cl)=O.[H-].[Na+].CI.[C:41]([O:49]CC)(=O)[CH2:42][C:43]([O:45]CC)=O>O1CCOCC1.N1C=CC=CC=1.O>[CH2:16]([O:15][C:13]([C:42]1[C:41](=[O:49])[N:4]([CH3:24])[C:3]2[C:2]([C:43]=1[OH:45])=[C:8]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:6][CH:5]=2)=[O:14])[CH3:17] |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

54.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(N)C=CC=C1[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Five

|

Name

|

|

|

Quantity

|

142 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Eight

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

5.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Ten

|

Name

|

|

|

Quantity

|

8.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The clear solution was evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give white crystals in quantitative yield

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 80-95° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the black mixture was filtered through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the manganese dioxide cake was carefully washed with hot water (800 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The collected yellowish mother-liquor was treated with conc. hydrochloric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic solvent was removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give pure orange colored crystals

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed at 50° C. during night

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the formed 5-nitro-isatoic anhydride was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portionwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture warmed to 100° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at this temperature for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C=1C(N(C2=CC=CC(=C2C1O)[N+](=O)[O-])C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 60.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |